molecular formula C18H18BrN3S B2733667 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea CAS No. 852140-07-9

1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea

Cat. No. B2733667
CAS RN: 852140-07-9
M. Wt: 388.33
InChI Key: UYCWTSNXSGEQPU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a derivative of a naturally occurring indole compound, which has been shown to possess anti-cancer properties.

Mechanism Of Action

The exact mechanism of action of 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea has been shown to inhibit the activity of the transcription factor STAT3, which is known to be overexpressed in many types of cancer. It has also been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of diabetes and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea. One direction is to further elucidate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea in vivo, in order to determine its efficacy and safety in humans. Additionally, the potential use of 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl isothiocyanate with 1,2-dimethylindole in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea, which is essential for its use in scientific research.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Several studies have shown that 1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea possesses anti-cancer properties and can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of diabetes and neurodegenerative disorders.

properties

IUPAC Name

1-(4-bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-12-9-14-10-13(3-8-17(14)22(12)2)11-20-18(23)21-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWTSNXSGEQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea

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